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Cat. No.: B1669835 Get Quote

Abstract
This application note describes a validated reversed-phase high-performance liquid

chromatography (RP-HPLC) method for the quantitative analysis of Dasatinib N-oxide, a

significant impurity and metabolite of Dasatinib. The method is demonstrated to be simple,

precise, accurate, and specific, making it suitable for routine quality control and stability studies

of Dasatinib drug substances and formulations. The separation was achieved on a C18 column

with a gradient elution using a phosphate buffer and acetonitrile. Detection was carried out

using a UV-Vis detector. The method was validated in accordance with ICH guidelines,

demonstrating excellent linearity, accuracy, precision, and sensitivity.

Introduction
Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid

leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] During the synthesis, storage, or

metabolism of Dasatinib, various related substances can be formed. One of the critical

process-related impurities and a known metabolite is Dasatinib N-oxide.[1][2] Monitoring and

controlling the levels of such impurities is crucial to ensure the safety and efficacy of the drug

product. This application note presents a detailed, validated HPLC method for the quantitative

determination of Dasatinib N-oxide.
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A high-performance liquid chromatography (HPLC) system equipped with a pump,

autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector was used. Data

acquisition and processing were performed using a suitable chromatography data station.

Chemicals and Reagents
Dasatinib and Dasatinib N-oxide reference standards

Acetonitrile (HPLC grade)[1]

Methanol (HPLC grade)[1]

Potassium dihydrogen phosphate (AR grade)[1]

Sodium 1-octane sulfonic acid (AR grade)[1]

Potassium hydroxide (AR grade)[1]

Water (HPLC grade)

Chromatographic Conditions
The following chromatographic conditions were optimized for the separation and quantification

of Dasatinib N-oxide.
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Parameter Condition

Column Inertsil ODS 3V, 150mm x 4.6mm, 5µm[1]

Mobile Phase A

Buffer: 1.36g of potassium dihydrogen

phosphate and 1.0g of sodium 1-octane sulfonic

acid in 1000ml of water, pH adjusted to 6.0 with

dilute potassium hydroxide solution.[1]

Mobile Phase B Acetonitrile[1]

Gradient Program

A gradient program should be optimized to

ensure separation from Dasatinib and other

impurities. A representative gradient is provided

in the detailed protocol.

Flow Rate 1.0 mL/min[1]

Column Temperature 50°C[1]

Detection Wavelength 315 nm[1]

Injection Volume 20 µL[1]

Diluent Methanol[1]

Protocols
Preparation of Solutions
Buffer Preparation (Mobile Phase A):

Accurately weigh 1.36 g of potassium dihydrogen phosphate and 1.0 g of sodium 1-octane

sulfonic acid.[1]

Dissolve the salts in 1000 mL of HPLC grade water.[1]

Adjust the pH of the solution to 6.0 with a dilute potassium hydroxide solution.[1]

Filter the buffer through a 0.45 µm membrane filter and degas prior to use.

Standard Stock Solution Preparation (Dasatinib N-oxide):
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Accurately weigh about 10 mg of Dasatinib N-oxide reference standard into a 100 mL

volumetric flask.

Dissolve and dilute to volume with methanol. This yields a stock solution of approximately

100 µg/mL.[1]

Working Standard Solution Preparation:

Further dilute the standard stock solution with the diluent (methanol) to achieve a final

concentration of approximately 0.5 µg/mL.[1] This concentration corresponds to a 0.1% level

with respect to a 500 µg/mL sample concentration.[1]

Sample Preparation (for Drug Substance):

Accurately weigh about 50 mg of the Dasatinib drug substance into a 100 mL volumetric

flask.

Dissolve and dilute to volume with methanol to obtain a sample solution concentration of 500

µg/mL.[1]

HPLC Method Protocol
Set up the HPLC system with the chromatographic conditions specified in the table above.

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline

is achieved.

Inject a blank (diluent) to ensure that there are no interfering peaks at the retention time of

Dasatinib N-oxide.[1]

Inject the working standard solution in replicate (e.g., six injections) to check for system

suitability.[1] The relative standard deviation (RSD) of the peak areas should be not more

than 5.0%.[1]

Inject the sample solution.

Identify the Dasatinib N-oxide peak in the sample chromatogram by comparing its retention

time with that of the standard.
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Calculate the amount of Dasatinib N-oxide in the sample using the peak areas obtained

from the standard and sample chromatograms.

Method Validation Summary
The analytical method was validated according to ICH guidelines, and the results are

summarized below.

Validation Parameter Result

Specificity

The method demonstrated good resolution

between Dasatinib and Dasatinib N-oxide, as

well as other process-related impurities.[1]

Forced degradation studies showed no

interference from degradation products at the

retention time of Dasatinib N-oxide.

Linearity

A linear relationship was observed over a

concentration range with a correlation coefficient

(r²) > 0.999.[3]

Accuracy (% Recovery)
The mean recovery was found to be within 98-

102%.[4]

Precision (% RSD)

- Intra-day Precision: %RSD was found to be

less than 2.0%.[5] - Inter-day Precision: %RSD

was found to be less than 2.0%.[5]

Limit of Detection (LOD)
The LOD was determined to be approximately

0.04 µg/mL.[3]

Limit of Quantification (LOQ)
The LOQ was determined to be approximately

0.12 µg/mL.[3]

Robustness

The method was found to be robust with respect

to small, deliberate variations in flow rate,

column temperature, and mobile phase pH.

Results and Discussion
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The developed HPLC method provides a reliable and efficient means for the quantitative

analysis of Dasatinib N-oxide. The chromatographic conditions were optimized to achieve a

good separation of Dasatinib N-oxide from the parent drug and other related substances. A

typical chromatogram would show a well-resolved peak for Dasatinib N-oxide. The validation

data confirms that the method is accurate, precise, and linear over the specified range, making

it suitable for its intended purpose in a quality control environment.

Conclusion
A validated RP-HPLC method for the determination of Dasatinib N-oxide has been

successfully developed and described. The method is specific, accurate, precise, and robust,

fulfilling the requirements for routine analysis in the pharmaceutical industry. This application

note provides a comprehensive protocol for the implementation of this method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.
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